molecular formula C13H8O2 B1223121 3H-Naphtho[2,1-b]pyran-3-one CAS No. 4352-89-0

3H-Naphtho[2,1-b]pyran-3-one

Cat. No. B1223121
CAS RN: 4352-89-0
M. Wt: 196.2 g/mol
InChI Key: FXRDPPFLWGSMQT-UHFFFAOYSA-N
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Description

3H-Naphtho[2,1-b]pyran-3-one is a chemical compound . It is a type of photochromic compound that undergoes a ring-opening reaction upon external stimulation to generate intensely colored merocyanine dyes .


Synthesis Analysis

The synthesis of 3H-Naphtho[2,1-b]pyran-3-one has been studied extensively. For instance, under acid catalysis, 1,3-diarylpent-1-en-4-yn-3-ols undergo a cascade reaction with variously substituted naphthols involving the formation of an intermediate photochromic naphthopyran . Another approach involves the acid-catalysed condensation of a substituted naphthol with a 1,1-diarylprop-2-yn-1-ol .


Molecular Structure Analysis

The molecular structure of 3H-Naphtho[2,1-b]pyran-3-one is complex and has been studied using various techniques .


Chemical Reactions Analysis

The photochromic reaction of 3H-Naphtho[2,1-b]pyran-3-one has been studied in detail. Upon UV excitation, it converts the closed form to color isomers TC (short-lived) and TT (long-lived), with the intermediacy of cisoid-cis form INT . The reaction mechanism leading to long-lived colored species can help with the design of new 3H-Naphtho[2,1-b]pyran derivatives structurally optimized for making a photochromic reaction free from transoid-trans products .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3H-Naphtho[2,1-b]pyran-3-one have been analyzed using time-resolved FT-IR spectroscopy, which is a simple and efficient tool for structural characterization of colored species generated upon continuous UV light irradiation .

Scientific Research Applications

Photomodulable Materials

3H-Naphtho[2,1-b]pyran-3-one derivatives have been utilized in the synthesis of photomodulable materials. For instance, compounds linking 3H-naphtho[2,1-b]pyrans to thiophene units via an acetylenic junction have been synthesized, showing notable photochromic properties in solution under continuous irradiation (Frigoli et al., 2000).

Photochromic Pyrans Synthesis

These compounds, including 3H-naphtho[2,1-b]pyrans, have been synthesized through a facile one-pot procedure. This synthesis method yields photochromic pyrans with potential for various applications, indicating the versatility and ease of producing these compounds (Zhao & Carreira, 2003).

NMR Chemical Shift Assignment

The structural analysis of 3H-naphtho[2,1-b]pyrans has been enhanced through complete and unambiguous assignment of 1H and 13C NMR resonances. This advancement in NMR techniques contributes to a better understanding of the chemical structure and properties of these compounds (Demadrille et al., 1999).

Substituted 3H-Naphtho[2,1-b]pyrans

The synthesis and spectroscopic properties of novel substituted 3H-naphtho[2,1-b]pyrans have been explored. Researchers have found ways to subtly vary the color of the photo-generated dyes from these compounds, which can have significant implications in materials science and optics (Gabbutt et al., 2005).

Photochromic Naphthopyrans in Ophthalmic Lenses

Structural modifications to 3H-naphtho[2,1-b]pyrans have resulted in compounds used in plastic ophthalmic lens applications. This research highlights the practical application of these compounds in everyday products, showcasing their utility in changing color and optical density (Gemert et al., 1997).

Rapid Fading of 3H-Naphtho[2,1-b]pyrans

In a unique application, the rapid fading of photochromic 3H-naphtho[2,1-b]pyrans at ambient temperature has been achieved through protonation. This study opens new possibilities for controlling the fading rate of photochromic materials, which is crucial in applications like smart windows and lenses (Han & Chen, 2011).

Safety And Hazards

Safety data sheets suggest that dust formation should be avoided and that breathing mist, gas, or vapors should be avoided. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn .

Future Directions

Future research is focused on developing 3H-Naphtho[2,1-b]pyran derivatives that would not be able to photoproduce the long-living transoid-trans, TT, photoproduct . The substitution with a methoxy group at position 10 results in a significant reduction of the TT isomer formation yield .

properties

IUPAC Name

benzo[f]chromen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O2/c14-13-8-6-11-10-4-2-1-3-9(10)5-7-12(11)15-13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXRDPPFLWGSMQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC(=O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00963020
Record name 3H-Naphtho[2,1-b]pyran-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00963020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3H-Naphtho[2,1-b]pyran-3-one

CAS RN

4352-89-0
Record name 3H-Naphtho(2,1-b)pyran-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004352890
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3H-Naphtho[2,1-b]pyran-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00963020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
77
Citations
WM Abdou, MAI Salem, AA Sediek - Heterocyclic Communications, 1998 - degruyter.com
Treatment of 2-acetyl (3H) naphtho [2, l-6] pyran-3-one I with ylides 2aJ) led to the formation of the corresponding [2, li]-fused substituted benzene 6a. b and the Wittig products 3a, b. …
Number of citations: 11 www.degruyter.com
CM Sousa, PJ Coelho, LM Carvalho, G Vermeersch… - Tetrahedron, 2010 - Elsevier
Two new unexpected photochromic compounds were obtained from naphtho[2,1-b]pyran-1-one 1. The reaction of this ketone with the silyl enol ether methyl trimethylsilyl …
Number of citations: 5 www.sciencedirect.com
B Ornik, Z Čadež, B Stanovnik… - Journal of heterocyclic …, 1990 - Wiley Online Library
Methyl 2‐benzoylamino‐3‐dimethylaminopropenoate (1) reacts with carbocyclic and heterocyclic 1,3‐diketones or potential 1,3‐diketones, such as 1,3‐cyclohexanediones 2–4, and 4‐…
Number of citations: 22 onlinelibrary.wiley.com
M Di Braccio, G Grossi, G Roma, C Marzano… - Il Farmaco, 2003 - Elsevier
The N-substituted tricyclic 2-aminochromone derivatives 1a, 2a, and 2b were obtained by treating the corresponding (methylthio) or (methylsulfinyl) derivatives 10, 11, or 12, respectively…
Number of citations: 51 www.sciencedirect.com
O HO - academia.edu
Coumarin derivatives such as I can undergo thermal ring opening to ketenes, which are directly observable by low temperature IR spectroscopy (2110‐2135 cm‐1). 1, 2 Cyclization of D …
Number of citations: 0 www.academia.edu
C Wentrup, J Buchanan, KA Byriel… - … Section E: Structure …, 2004 - scripts.iucr.org
organic papers Page 1 Acta Cryst. (2004). E60, o471±o472 DOI: 10.1107/S1600536804003848 Curt Wentrup et al. C20H16O3 o471 organic papers Acta Crystallographica Section E …
Number of citations: 4 scripts.iucr.org
U Oyman, K Gunaydin - Bulletin des Sociétés Chimiques …, 1994 - Wiley Online Library
In Simonis reaction with ethyl acetoacetate naphthalene‐2,6‐diol gives 8‐hydroxy‐3‐methyl‐1H‐naphtho[2,1‐b]‐pyran‐1‐one and naphthalene‐2,7‐diol gives the related 9‐hydroxy …
Number of citations: 6 onlinelibrary.wiley.com
B Ornik, B Stanovnik, M Tišler - Journal of heterocyclic …, 1992 - Wiley Online Library
A simple synthesis of the amino derivatives of 3H‐naphtho[2,1‐b]pyran‐3‐one 5b‐d, 8,11, and 20, 2H‐naphtho[1,2‐b]pyran‐2‐one 14 and 19, 2H,6H‐naphtho[1,2‐b:3,4‐b']dipyran‐2,6‐…
Number of citations: 9 onlinelibrary.wiley.com
HM BAKEER, S EL NAGDY, AY SOLIMAN… - Journal of The …, 2011 - jcsp.org.pk
4-Methyl-2H-naphtho [1, 2-b] pyran-2-one (I), 2-oxo-2H-naphtho [1, 2-b] pyran-4-acetic acid (II), 1-methyl-3H-naphtho [2, 1-b] pyran-3-one (III) and 3-oxo-3H-naphtho [2, 1-b] pyran-1-…
Number of citations: 0 jcsp.org.pk
M Pang, H Cheng, Y Niu, Q Hu, J Han… - Chinese Journal of …, 2011 - Wiley Online Library
A series of naphthopyrans with hydrazone unit (8a–8m), were synthesized and characterized by 1 H NMR, 13 C NMR, IR and HRMS. The photochromic properties were investigated …
Number of citations: 2 onlinelibrary.wiley.com

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